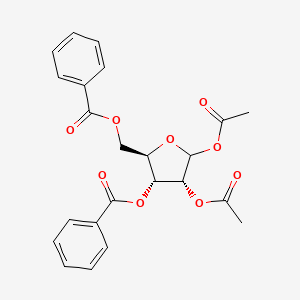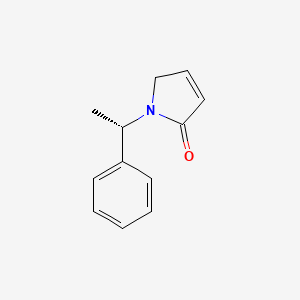
N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one is an organic compound that belongs to the class of pyrrolinones This compound is characterized by the presence of a pyrrolinone ring substituted with an N-((S)-alpha-Methylbenzyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one typically involves the reaction of (S)-alpha-Methylbenzylamine with a suitable pyrrolinone precursor. One common method is the condensation reaction between (S)-alpha-Methylbenzylamine and 3-pyrrolin-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyrrolinone ring to a pyrrolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-((S)-alpha-Methylbenzyl) group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-((S)-alpha-Methylbenzyl)-2-pyrrolidinone
- N-((S)-alpha-Methylbenzyl)-3-pyrrolidinone
- N-((S)-alpha-Methylbenzyl)-4-pyrrolin-2-one
Uniqueness
N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one is unique due to its specific substitution pattern on the pyrrolinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
1-[(1S)-1-phenylethyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C12H13NO/c1-10(11-6-3-2-4-7-11)13-9-5-8-12(13)14/h2-8,10H,9H2,1H3/t10-/m0/s1 |
Clave InChI |
MIXFAEPWCWRDBG-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N2CC=CC2=O |
SMILES canónico |
CC(C1=CC=CC=C1)N2CC=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12851507.png)
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12851524.png)

![2-Bromo-5-(2-butyl-4-oxo-1,3-diaza-spiro[4.4]non-1-EN-3-ylmethyl)-benzaldehyde](/img/structure/B12851534.png)

![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)
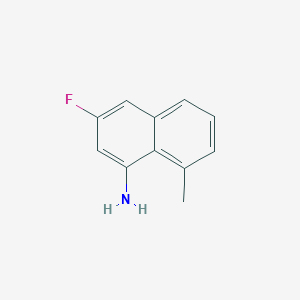
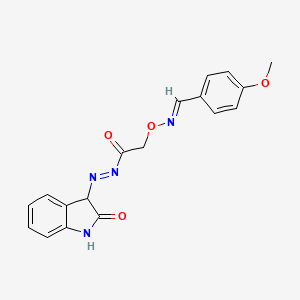
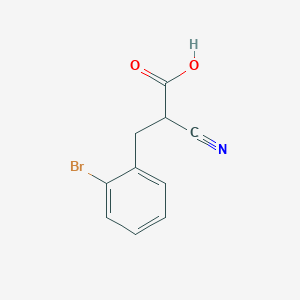
![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
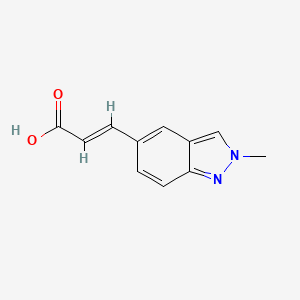
![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
